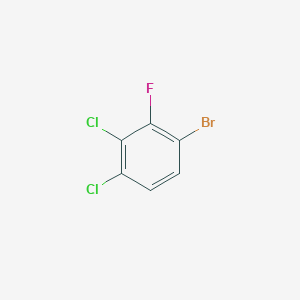

2-(3-Chloropropionyl)-4-methylphenol

Overview

Description

“3-Chloropropionyl chloride” is an organic compound with the formula ClCH2CH2COCl . It’s a colorless liquid and is prepared by the reaction of hydrogen chloride with acrylonitrile . It’s used commercially as a precursor to the drug famotidine . “2-Chloropropionyl chloride” is also a chemical compound, and it’s available for purchase for laboratory use .

Synthesis Analysis

“3-Chloropropionyl chloride” can be prepared from β-propiolactone and thionyl chloride . It can also be synthesized by reacting acrylic acid or 3-chloropropionic acid with thionyl chloride, phosphoryl chloride, phosgene, or phosphorus trichloride .

Molecular Structure Analysis

The molecular formula for “2-Chloropropionyl chloride” is C3H4Cl2O . The molecular weight is 126.969 .

Chemical Reactions Analysis

“3-Chloropropionyl chloride” is capable of acylation and possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution and serves as a masked vinyl group . It can be used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloropropionyl chloride” include a molecular weight of 126.969 . More detailed properties were not found in the sources I retrieved.

Scientific Research Applications

Synthetic Chemistry and Acylation Reactions

3-Chloropropionyl chloride: is a bifunctional reagent with an acyl chloride group and a masked vinyl group (2-chloro-ethyl fragment). It can be used as a starting material in various reactions to construct (hetero)cyclic compounds. Some notable applications include:

- Friedel–Crafts Acylation : By reacting with tert-butylbenzene, 3-chloropropionyl chloride provides indanone derivatives, which can be further transformed into other compounds .

- Microwave-Assisted Synthesis : A one-pot microwave-assisted reaction with isoquinoline-1,3-diones yields condensed 5-substituted pyranoisoquinoline-1,6-diones .

- Titanium Tetrachloride-Mediated Addition : Addition to 2,3,6,7-tetramethyl-1,8-bis(trimethylsilyl)-octa-2,6-diene leads to cyclopentanol derivatives containing three quaternary carbons .

Medicinal Chemistry and Drug Development

3-Chloropropionyl chloride plays a role in the synthesis of specialized molecules with potential biological activity:

- Dopamine D4 Receptor Ligands : Acylation of 2-aminophenol followed by cyclization yields benzoxazole analogues, including a selective dopamine D4 receptor ligand .

Other Applications

- Derivatives Formation : 3-Chloropropionyl chloride reacts with other compounds (e.g., ammonium thiocyanate and 4-fluoroaniline) to form derivatives like N-(3-chloropropionyl)-N′-(4-fluorophenyl)thiourea.

- Chromatography and Mass Spectrometry : Avantor provides resources for chromatography and mass spectrometry applications, including the use of 3-chloropropionyl chloride .

Safety And Hazards

properties

IUPAC Name |

3-chloro-1-(2-hydroxy-5-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-2-3-9(12)8(6-7)10(13)4-5-11/h2-3,6,12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCFRUFQZJAZEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443708 | |

| Record name | 2-(3-Chloropropionyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloropropionyl)-4-methylphenol | |

CAS RN |

13102-87-9 | |

| Record name | 2-(3-Chloropropionyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B3032157.png)

![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B3032167.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine hydrochloride](/img/structure/B3032172.png)

![7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B3032176.png)